2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl benzoate
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Overview
Description
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL BENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL BENZOATE typically involves the reaction of 1,2-benzisothiazol-3-amine with ethylene glycol and benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, precise control of reaction parameters, and the use of advanced techniques such as chromatography for product isolation and purification. The scalability of the process is crucial for commercial applications, and optimization of reaction conditions is often necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzisothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzisothiazole ring.
Scientific Research Applications
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety is known to bind to certain active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-azepanylacetate
- 2-(1,1-Dioxido-1H-1λ6-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Uniqueness
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N2O5S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethoxy]ethyl benzoate |
InChI |
InChI=1S/C18H18N2O5S/c21-18(14-6-2-1-3-7-14)25-13-12-24-11-10-19-17-15-8-4-5-9-16(15)26(22,23)20-17/h1-9H,10-13H2,(H,19,20) |
InChI Key |
PVMPJPHIMGLJOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
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